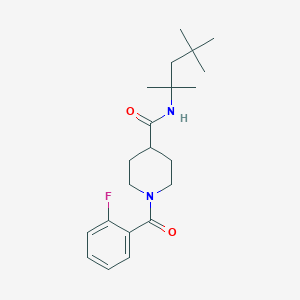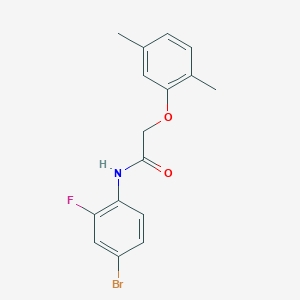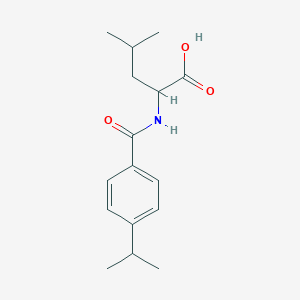
2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide
Descripción general
Descripción
2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTA is a tetrazole-based compound that has been synthesized and studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. 2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide has been shown to exhibit various biochemical and physiological effects in scientific research studies. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide has also been shown to reduce the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. The compound is also stable and can be easily synthesized using different methods. However, 2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide. The compound has potential therapeutic applications in the treatment of various diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide and its potential therapeutic applications. The development of more potent and selective analogs of 2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide could also be a future direction for the study of this compound.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide is a tetrazole-based compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using different methods and has been studied for its various biochemical and physiological effects. 2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide has potential therapeutic applications in the treatment of various diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide has been studied for its potential therapeutic applications in various scientific research studies. The compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 2-(4-bromophenyl)-N-1H-tetrazol-5-ylacetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(2H-tetrazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O/c10-7-3-1-6(2-4-7)5-8(16)11-9-12-14-15-13-9/h1-4H,5H2,(H2,11,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVWJGZJQVLNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NNN=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(1H-tetrazol-5-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-tert-butyl-2-methyl-3-phenyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4755677.png)

![4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4755700.png)
![1-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4755701.png)

![1-[2-(2-methyl-1H-indol-3-yl)-2-oxo-1-phenylethyl]-4-piperidinecarboxamide](/img/structure/B4755715.png)
![9-[2-(4-morpholinyl)ethyl]-3-(4-nitrobenzylidene)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4755719.png)
![N,1-dimethyl-4-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4755732.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4755734.png)
![2-{2-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4755748.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4755756.png)
![3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4755772.png)
![5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4755775.png)